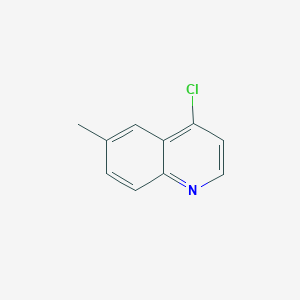
4-氯-6-甲基喹啉
描述
4-Chloro-6-methylquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied for their potential as therapeutic agents in various medical fields.
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including 4-chloro-6-methylquinoline, often involves condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of chloroquinoline derivatives can be achieved through a one-pot reaction from aryl amines, malonic acid, and phosphorous oxychloride, as described in the synthesis of 2,4-dichloro-6-methylquinoline . Additionally, the Knorr synthesis is another method that can be used to prepare chloroquinoline derivatives, involving the condensation between β-keto esters and aniline derivatives followed by cyclization .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined using single crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions . Similarly, the crystal structure of a novel quinolinone derivative was studied, confirming intermolecular interactions through hydrogen bonding and other contacts .
Chemical Reactions Analysis
Chloroquinoline derivatives can undergo various chemical reactions, including substitution, cyclization, and addition reactions. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the quinoline ring. For instance, reactions of thionyl chloride with 4-methylquinolines can lead to the formation of dithioloquinolinones or bis(dichloroquinolyl)methyl trisulphanes, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives can be characterized by their spectroscopic data, crystallography, and computational studies. The compounds exhibit a range of interactions that influence their crystal packing and stability. For example, the crystal structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was determined using X-ray powder diffraction, indicating an orthorhombic system . Computational studies, such as density functional theory (DFT), can provide insights into molecular geometry, hyperpolarizability, and molecular electrostatic potential .
科学研究应用
结构和光谱分析
4-氯-6-甲基喹啉(4C6MQ)已经成为广泛进行结构和光谱研究的对象。Murugavel等人(2018年)合成并表征了4C6MQ及其异构体,利用单晶X射线衍射和各种光谱方法分析它们的结构。该研究强调了对几何参数、振动分析、化学位移和电子吸收的理论计算,将这些结果与实验数据进行比较。这种详细的结构分析有助于理解该化合物的性质以及在材料科学和制药等各个领域中的潜在应用(Murugavel, Sundramoorthy, Subashini & Pavan, 2018)。
化学合成和修饰
对4-氯-6-甲基喹啉的合成和修饰对于创造具有潜在生物活性的化合物至关重要。例如,Avetisyan等人(2007年)开发了一种合成4-(羟基苯胺基)-和4-(氨基苯胺基)-2-甲基喹啉的程序,其中喹啉环中有一个取代基,起始物为相应的4-氯-2-甲基喹啉。这种合成路径为创造具有特定应用的定制性能的新化合物打开了途径,例如在生物化学或医学中(Avetisyan, Aleksanyan & Ambartsumyan, 2007)。
抗菌活性
对4-氯-6-甲基喹啉衍生物的抗菌性能进行了研究。Bawa等人(2009年)合成了一系列2-氯-6-甲基喹啉腙,并测试了它们的抗菌和抗真菌活性,发现对各种细菌菌株具有显著的有效性。这项研究突显了4-氯-6-甲基喹啉衍生物在开发新的抗菌剂方面的潜力,解决了抗菌耐药性日益严重的问题(Bawa, Kumar, Drabu & Kumar, 2009)。
计算和分子对接研究
4-氯-6-甲基喹啉及其衍生物也是计算研究和分子对接分析的对象。例如,Kose等人(2018年)进行了一项涉及结构和光谱评估、计算量子化学计算和分子对接分析的综合研究。该研究为化合物的电子结构、与酶的相互作用以及潜在的制药应用提供了宝贵的见解,展示了围绕4-氯-6-甲基喹啉的多方面研究(Kose, Atac & Bardak, 2018)。
安全和危害
属性
IUPAC Name |
4-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPOQFLMUYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356457 | |
| Record name | 4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylquinoline | |
CAS RN |
18436-71-0 | |
| Record name | 4-Chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


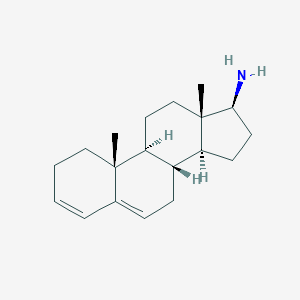
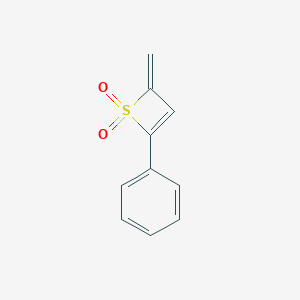

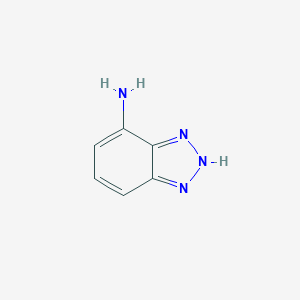
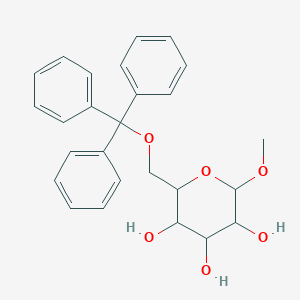

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
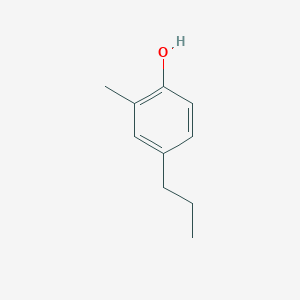
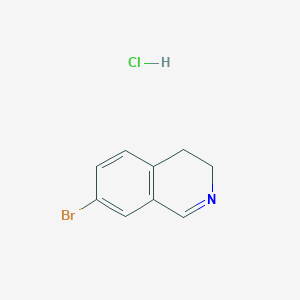
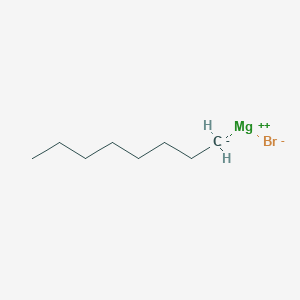

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
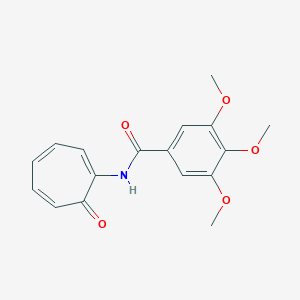
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)